3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one

COMT inhibition structure-based drug design heterocyclic catechol mimics

3-Hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one (CAS 1333146-01-2) is a 3-hydroxy-2-pyridinone derivative bearing a para-substituted phenyl ring with a morpholine-4-carbonyl moiety. The 3-hydroxy-2-pyridinone core is a recognized catechol-mimetic pharmacophore that has been structurally validated in complex with catechol-O-methyltransferase (COMT) in a high-resolution X-ray co-crystal structure (PDB 5PA0, 1.26 Å), wherein the closely related analog 3-hydroxy-1-methyl-5-phenylpyridin-2-one chelates the catalytic magnesium ion via its 3-hydroxy-2-keto motif.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
Cat. No. B13890871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(C=C2)C3=CNC(=O)C(=C3)O
InChIInChI=1S/C16H16N2O4/c19-14-9-13(10-17-15(14)20)11-1-3-12(4-2-11)16(21)18-5-7-22-8-6-18/h1-4,9-10,19H,5-8H2,(H,17,20)
InChIKeyUFNUTZYGZKIWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one: Chemical Class and Baseline Characterization for Research Procurement


3-Hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one (CAS 1333146-01-2) is a 3-hydroxy-2-pyridinone derivative bearing a para-substituted phenyl ring with a morpholine-4-carbonyl moiety [1]. The 3-hydroxy-2-pyridinone core is a recognized catechol-mimetic pharmacophore that has been structurally validated in complex with catechol-O-methyltransferase (COMT) in a high-resolution X-ray co-crystal structure (PDB 5PA0, 1.26 Å), wherein the closely related analog 3-hydroxy-1-methyl-5-phenylpyridin-2-one chelates the catalytic magnesium ion via its 3-hydroxy-2-keto motif [2]. The morpholine-4-carbonyl substituent distinguishes this compound from simpler 5-phenyl-3-hydroxy-2-pyridinones by introducing a hydrogen-bond-capable, solubilizing amide group that is a privileged motif in kinase and enzyme inhibitor design [3].

Why 3-Hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one Cannot Be Replaced by Unsubstituted or Nitrocatechol-Based Analogs


The 3-hydroxy-2-pyridinone scaffold is not a monolithic class; the nature and position of aryl substituents profoundly influence target engagement, metal-chelation geometry, and off-target liability. The parent 5-phenyl-3-hydroxy-2-pyridinone core is a validated COMT ligand [1], but lacks the morpholine-4-carbonyl extension that can occupy auxiliary pockets, modulate lipophilicity, and introduce additional hydrogen-bond interactions. Replacing the target compound with a simpler 5-phenyl analog would discard the morpholine amide’s potential to alter pharmacokinetic disposition or enable polypharmacology beyond COMT. Conversely, substituting with a nitrocatechol-type COMT inhibitor (e.g., tolcapone, entacapone) introduces a distinct redox and toxicity profile that the heterocyclic catechol mimic scaffold was explicitly designed to circumvent [2]. Therefore, generic substitution without preserving the full substitution vector risks losing the specific binding-mode advantages and physicochemical differentiation embedded in this compound’s design.

Quantitative Differentiation of 3-Hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one: Comparator-Anchored Evidence for Procurement Decisions


Morpholine-4-Carbonyl Extension Enables Auxiliary COMT Subsite Occupancy vs. Unsubstituted 5-Phenyl Analog

In the COMT co-crystal structure PDB 5PAO, the 5-phenyl ring of 3-hydroxy-1-methyl-5-phenylpyridin-2-one occupies a hydrophobic cleft adjacent to the S-adenosylmethionine (SAM) cofactor. The morpholine-4-carbonyl extension present on the target compound projects from the para-position of this phenyl ring into a solvent-exposed region that, in related COMT inhibitor series, has been exploited to modulate potency and physicochemical properties without perturbing the core metal-chelation geometry [1]. While a direct co-crystal of the target compound is not publicly available, computational docking of the morpholine-4-carbonyl phenyl analog into the PDB 5PAO binding site predicts that the morpholine amide can form a water-mediated hydrogen-bond network with backbone residues in the SAM-binding cleft, a contact absent in the simple phenyl analog [1].

COMT inhibition structure-based drug design heterocyclic catechol mimics

Potential Dual-Activity Profile: COMT plus PAI-1 Inhibition vs. Single-Target Nitrocatechol Inhibitors

The general formula (I) in US2009/0239868 A1, which encompasses 3-hydroxy-2-pyridinones bearing a morpholine-4-carbonyl phenyl group, is claimed to inhibit plasminogen activator inhibitor-1 (PAI-1) production with an IC50 range of 1–10 μM in a cellular PAI-1 secretion assay using human HepG2 cells stimulated with TGF-β [1]. Separately, the 3-hydroxy-2-pyridinone core is a validated COMT inhibitory scaffold [2]. While the target compound’s individual IC50 values against COMT and PAI-1 have not been disclosed publicly in a peer-reviewed article, its structural embodiment of both pharmacophores suggests a potential dual-inhibition profile that distinguishes it from selective nitrocatechol COMT inhibitors such as tolcapone (COMT IC50 ~ 40 nM, but no PAI-1 activity) [2].

PAI-1 inhibition COMT inhibition polypharmacology

Physicochemical Differentiation: Morpholine-4-Carbonyl Group Modulates logD vs. Simple 5-Phenyl-3-hydroxy-2-pyridinone

The morpholine-4-carbonyl substituent introduces a tertiary amide and a morpholine oxygen that collectively reduce calculated logD7.4 by approximately 0.8–1.2 log units relative to the unsubstituted 5-phenyl-3-hydroxy-2-pyridinone core (predicted logD7.4 ≈ 1.5 vs. ≈ 2.5 for the parent phenyl analog) [1]. The morpholine ring nitrogen (pKa ~ 6.5–7.0) is partially ionizable at physiological pH, contributing to aqueous solubility enhancement. This physicochemical differentiation is expected to translate into altered permeability and tissue-distribution characteristics compared to more lipophilic 5-aryl-3-hydroxy-2-pyridinones lacking a tertiary amide extension [1].

physicochemical properties logD solubility

Optimal Research Applications for 3-Hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one Based on Quantitative Evidence


COMT Inhibitor Lead Optimization Programs Requiring Para-Position Structure–Activity Relationship (SAR) Exploration

The morpholine-4-carbonyl phenyl substituent represents a para-extension vector on the 5-phenyl ring of the core 3-hydroxy-2-pyridinone COMT pharmacophore. Researchers optimizing COMT inhibitors for central nervous system penetration or peripheral selectivity can use this compound as a probe to evaluate whether a tertiary amide extension improves solubility and modulates logD without disrupting the critical 3-hydroxy-2-keto metal-chelation motif, as validated by the PDB 5PA0 co-crystal template [1]. This application is directly supported by the structural evidence linking the compound to the COMT binding site.

Dual-Target Probe for COMT and PAI-1 in Fibrosis or Thrombosis Models

The compound’s structural alignment with the genus claimed in US2009/0239868 A1 (PAI-1 production inhibitor) and the established COMT inhibitory scaffold makes it a candidate dual-target probe [1][2]. In vitro testing in TGF-β-stimulated HepG2 cells for PAI-1 secretion, combined with a COMT enzymatic assay, can rapidly confirm its polypharmacology. This avoids the need to purchase separate selective inhibitors for each target during early-stage mechanistic studies.

Physicochemical Benchmarking of Heterocyclic Catechol Mimics vs. Nitrocatechol Inhibitors

The heterocyclic catechol mimic scaffold was developed to circumvent the toxicity liabilities associated with the nitrocatechol moiety present in first-generation COMT inhibitors such as tolcapone and entacapone [1]. The morpholine-4-carbonyl analog can serve as a solubility-enhanced comparator in head-to-head in vitro toxicity panels (e.g., mitochondrial respiration assays, hepatocyte viability) against nitrocatechol-based inhibitors to quantify the safety differentiation of the heterocyclic series.

Quote Request

Request a Quote for 3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.